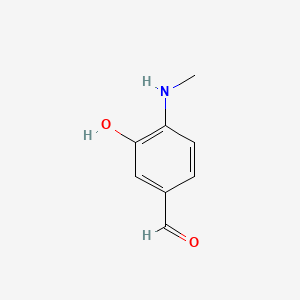

3-Hydroxy-4-(methylamino)benzaldehyde

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

54903-56-9 |

|---|---|

Molekularformel |

C8H9NO2 |

Molekulargewicht |

151.16 g/mol |

IUPAC-Name |

3-hydroxy-4-(methylamino)benzaldehyde |

InChI |

InChI=1S/C8H9NO2/c1-9-7-3-2-6(5-10)4-8(7)11/h2-5,9,11H,1H3 |

InChI-Schlüssel |

LTLFTIKWDTUHLQ-UHFFFAOYSA-N |

Kanonische SMILES |

CNC1=C(C=C(C=C1)C=O)O |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for 3 Hydroxy 4 Methylamino Benzaldehyde and Its Analogues

Retrosynthetic Analysis and Strategic Precursor Selection for 3-Hydroxy-4-(methylamino)benzaldehyde Scaffold

Retrosynthetic analysis of this compound suggests several potential disconnection points. The most intuitive disconnections are at the C-N bond of the methylamino group and the C-C bond of the formyl group.

A primary retrosynthetic route involves disconnecting the C4-N bond, leading back to a key intermediate such as 4-halo-3-hydroxybenzaldehyde (e.g., 4-fluoro- (B1141089) or 4-chloro-3-hydroxybenzaldehyde) and methylamine (B109427). This approach relies on a nucleophilic aromatic substitution (SNAr) reaction. The presence of the electron-withdrawing aldehyde group para to the halogen activates the ring towards nucleophilic attack, making this a viable strategy.

Alternatively, a disconnection can be envisioned starting from a more readily available precursor like 3,4-dihydroxybenzaldehyde (B13553) (protocatechualdehyde). This strategy necessitates the regioselective functionalization of the C4 hydroxyl group. The challenge lies in selectively targeting the C4-OH over the C3-OH. The slightly higher acidity of the 4-hydroxyl group, due to the para-electron-withdrawing aldehyde, can be exploited for selective deprotonation and subsequent reaction. mdpi.com

Strategic Precursor Selection:

3,4-Dihydroxybenzaldehyde: A common and inexpensive starting material. Its use requires a robust method for regioselective functionalization at the C4 position.

4-Fluoro-3-hydroxybenzaldehyde (B26538): An excellent precursor for an SNAr approach. The high electronegativity of fluorine makes it a good leaving group in activated aromatic systems.

Isovanillin (3-hydroxy-4-methoxybenzaldehyde): While demethylation is required, this precursor offers an alternative route where the C3-hydroxyl is already present and the C4 position is masked.

p-Cresol (B1678582) derivatives: A longer route could involve the functionalization of a substituted cresol, followed by oxidation of the methyl group to an aldehyde. Methods for selective oxidation of p-cresol derivatives to the corresponding 4-hydroxybenzaldehydes are well-established.

Multi-Step Synthetic Pathways to this compound Derivatives

Based on the retrosynthetic analysis, several multi-step pathways can be devised to access the target scaffold and its derivatives.

The synthesis of this compound from 3,4-dihydroxybenzaldehyde hinges on the ability to selectively functionalize the hydroxyl group at the C4 position. The differential acidity of the two phenolic protons is the key to achieving this selectivity.

One effective method involves the regioselective protection of the 4-hydroxyl group. doaj.org For instance, reacting 3,4-dihydroxybenzaldehyde with an alkyl halide in the presence of a mild base like sodium bicarbonate can lead to preferential alkylation at the more acidic C4 position. mdpi.com While this is typically used for introducing protecting groups, the same principle can be adapted. A two-step approach could involve:

Selective Activation: The C4-OH can be selectively converted into a better leaving group, such as a tosylate or triflate, after protecting the C3-OH.

Nucleophilic Displacement: The activated C4 position can then undergo substitution with methylamine, followed by deprotection of the C3-OH.

A more direct approach starts with 4-fluoro-3-hydroxybenzaldehyde. The fluorine atom, being para to the electron-withdrawing aldehyde, is highly activated towards nucleophilic aromatic substitution. Reaction with methylamine in a polar aprotic solvent like DMSO or DMF at elevated temperatures would likely afford the desired this compound in a single step.

Modern catalytic methods offer efficient and selective routes to intermediates and the final product.

Reductive Amination: A powerful strategy involves the reductive amination of a dicarbonyl precursor or a protected aldehyde. More relevant to this scaffold is the catalytic reductive amination of an appropriate aldehyde with a nitro compound precursor. nih.govnih.gov For example, one could synthesize 3-hydroxy-4-nitrobenzaldehyde (B145838) and then perform a one-pot reaction with a methylating agent under reducing conditions, though selectivity could be an issue. A more controlled approach is the direct reductive amination of 3,4-dihydroxybenzaldehyde with methylamine, although this would require a catalyst that selectively promotes C-N bond formation at the C4-OH, which is challenging.

Palladium- or Copper-Catalyzed Amination: Buchwald-Hartwig or Ullmann-type cross-coupling reactions are powerful tools for forming C-N bonds. Starting with a precursor like 4-bromo-3-hydroxybenzaldehyde (B1283328) (which can be synthesized from p-hydroxybenzaldehyde), a palladium- or copper-catalyzed cross-coupling reaction with methylamine could yield the target compound. researchgate.net Optimization of ligands, base, and solvent would be crucial to achieve high yields and prevent side reactions, such as catalyst deactivation by the phenolic hydroxyl group.

Catalytic Oxidation/Formation of Precursors: Catalysis is also vital for the synthesis of key precursors. For instance, cobalt-catalyzed aerobic oxidation of p-cresol derivatives is an established industrial method for producing 4-hydroxybenzaldehydes. google.com Similarly, the synthesis of 3,4-dihydroxybenzaldehyde can be achieved through catalytic air oxidation of 3,4-dihydroxymandelic acid.

Emerging Green Chemistry Methodologies for Sustainable Production of this compound

Green chemistry principles aim to reduce waste, minimize energy consumption, and use renewable resources. These principles can be applied to the synthesis of this compound and its analogues.

A key green approach is the use of environmentally benign solvents. Reactions like the Claisen-Schmidt condensation for synthesizing benzaldehyde (B42025) derivatives have been successfully performed in emulsion systems using water as the solvent, eliminating the need for volatile organic compounds (VOCs). nih.gov Such a strategy could be adapted for the synthesis of precursors. Ionic liquids have also been employed for the facile synthesis of 3,4-dihydroxybenzaldehyde from p-hydroxybenzaldehyde, offering mild reaction conditions and recyclability of the reaction medium. researchgate.net

The use of heterogeneous catalysts is another cornerstone of green synthesis. For example, cobalt-containing composites have been used for the reductive amination of aromatic aldehydes. researchgate.netmdpi.com These solid catalysts can be easily separated from the reaction mixture and recycled, reducing waste and cost. Similarly, gold nanoparticles supported on modified silica (B1680970) have been shown to be highly efficient for the one-pot, solvent-free oxidation of benzyl (B1604629) alcohol to benzaldehyde, using oxygen as the sole oxidant. qualitas1998.net

Furthermore, solvent-free reactions, potentially assisted by microwave irradiation, can significantly reduce reaction times and energy consumption while minimizing solvent waste. rsc.org

Optimization of Reaction Conditions and Yield for Laboratory-Scale Synthesis

Optimizing reaction conditions is critical for maximizing yield and purity in any synthetic procedure. For the synthesis of this compound, key parameters for optimization would include temperature, reaction time, solvent, and the molar ratio of reactants and catalysts.

Consider the nucleophilic aromatic substitution of 4-fluoro-3-hydroxybenzaldehyde with methylamine. A systematic approach, such as a Design of Experiments (DoE), could be employed to efficiently explore the parameter space. Variables would include:

Temperature: Higher temperatures generally increase the reaction rate but may also lead to side products or decomposition.

Concentration: The concentration of methylamine can influence the reaction rate and suppress potential side reactions.

Base: An auxiliary base might be needed to scavenge the HF produced, driving the reaction to completion. The choice and amount of base are critical.

Solvent: Polar aprotic solvents like DMSO, DMF, or NMP are typically used for SNAr reactions.

The following interactive table illustrates a hypothetical optimization study for this key reaction step.

| Experiment | Temperature (°C) | Molar Ratio (Methylamine:Substrate) | Solvent | Reaction Time (h) | Yield (%) |

| 1 | 80 | 1.5 : 1 | DMSO | 12 | 65 |

| 2 | 100 | 1.5 : 1 | DMSO | 8 | 78 |

| 3 | 120 | 1.5 : 1 | DMSO | 6 | 85 |

| 4 | 120 | 2.0 : 1 | DMSO | 6 | 92 |

| 5 | 120 | 2.0 : 1 | NMP | 6 | 90 |

| 6 | 140 | 2.0 : 1 | DMSO | 4 | 88 (decomposition noted) |

As the data suggests, increasing the temperature from 80°C to 120°C and the molar ratio of methylamine improves the yield. However, excessively high temperatures (140°C) may lead to decomposition. A temperature of 120°C with a 2.0:1 molar ratio of methylamine in DMSO appears to be optimal in this hypothetical scenario, achieving a 92% yield. Such systematic optimization is crucial for developing a robust and efficient laboratory-scale synthesis.

Chemical Reactivity and Derivatization Strategies of 3 Hydroxy 4 Methylamino Benzaldehyde

Electrophilic and Nucleophilic Reactions of the Aromatic Ring in 3-Hydroxy-4-(methylamino)benzaldehyde

The aromatic ring of this compound is activated towards electrophilic substitution due to the presence of the electron-donating hydroxyl (-OH) and methylamino (-NHCH₃) groups. Conversely, the aldehyde (-CHO) group is electron-withdrawing and deactivates the ring.

The hydroxyl and methylamino groups are strong activating groups and are ortho, para-directors. Their activating nature stems from the ability of the oxygen and nitrogen atoms to donate a lone pair of electrons to the aromatic ring through resonance, which increases the electron density of the ring and stabilizes the carbocation intermediate formed during electrophilic attack. The aldehyde group, being a deactivating group, is a meta-director.

In this compound, the positions ortho and para to the powerful activating hydroxyl and methylamino groups are the most susceptible to electrophilic attack. Specifically, the C2 and C6 positions are ortho to the hydroxyl group, and the C5 position is ortho to the methylamino group. The C2 position is also meta to the deactivating aldehyde group. The directing effects of the activating groups are generally dominant. Therefore, electrophilic substitution is most likely to occur at the C2 and C6 positions.

| Position | Relationship to -OH | Relationship to -NHCH₃ | Relationship to -CHO | Predicted Reactivity |

| C2 | ortho | meta | meta | Activated |

| C5 | para | ortho | ortho | Activated |

| C6 | ortho | para | ortho | Activated |

Nucleophilic aromatic substitution (SNAr) on the aromatic ring of this compound is generally unlikely. This type of reaction typically requires the presence of strong electron-withdrawing groups to stabilize the negatively charged Meisenheimer complex intermediate and a good leaving group. The electron-donating nature of the hydroxyl and methylamino groups disfavors the formation of this intermediate, making the ring less susceptible to nucleophilic attack.

Reactions Involving the Aldehyde Moiety of this compound

The aldehyde functional group is a key site for a variety of chemical transformations, including condensation reactions and oxidation-reduction reactions.

The carbonyl group of the aldehyde is electrophilic and readily undergoes condensation reactions with nucleophiles. A prominent example is the formation of Schiff bases (imines) through reaction with primary amines. For instance, the condensation of 3-hydroxybenzaldehyde (B18108) with p-toluidine (B81030) yields a Schiff base ligand. researchgate.net Similarly, 3-Hydroxy-4-(3-hydroxy benzylidene amino) benzoic acid has been synthesized via condensation of 3-hydroxy benzaldehyde (B42025) with 4-amino-3-hydroxy benzoic acid. sciensage.info

Other important condensation reactions involving the aldehyde group include:

Knoevenagel Condensation : This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group, such as malononitrile (B47326) or ethyl acetoacetate, in the presence of a basic catalyst. nih.govwikipedia.orgsigmaaldrich.com This leads to the formation of a new carbon-carbon double bond.

Wittig Reaction : The aldehyde can be converted to an alkene through reaction with a phosphonium (B103445) ylide (Wittig reagent). wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comucla.edu This reaction is a versatile method for creating carbon-carbon double bonds with control over the stereochemistry of the resulting alkene.

The aldehyde group can be selectively oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation : A variety of oxidizing agents can be employed for the conversion of the aldehyde to a carboxylic acid. These range from traditional metal-based oxidants to more environmentally friendly methods using biocatalysts like aldehyde dehydrogenases (ALDHs) or organocatalysts such as N-hydroxyphthalimide (NHPI) with oxygen. nih.govorganic-chemistry.org

Reduction : The reduction of the aldehyde to a primary alcohol can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation can also be employed. Zirconium and hafnium-based catalysts have been shown to be effective for the reductive etherification of substituted benzaldehydes. osti.gov

Reactivity of the Phenolic Hydroxyl and Secondary Amine Functions in this compound

The phenolic hydroxyl and secondary amine groups are also reactive sites that can be targeted for derivatization.

The phenolic hydroxyl group is acidic and can be deprotonated by a base to form a phenoxide ion. This nucleophilic phenoxide can then undergo reactions such as:

Etherification (O-alkylation) : Reaction with alkyl halides in the presence of a base to form ethers.

Esterification (O-acylation) : Reaction with acyl chlorides or acid anhydrides to form esters.

The secondary amine is basic and nucleophilic. It can undergo:

N-alkylation : Reaction with alkyl halides to form a tertiary amine. Selective mono-N-alkylation can be challenging but has been achieved for similar structures. organic-chemistry.org

N-acylation : Reaction with acyl chlorides or acid anhydrides to form an amide.

The relative reactivity of the phenolic hydroxyl and the secondary amine can be influenced by the reaction conditions, such as the choice of base and solvent.

Synthesis of Structural Analogues and Novel Derivatives of this compound

The diverse reactivity of the functional groups in this compound allows for the synthesis of a wide array of structural analogues and novel derivatives.

Derivatization strategies often involve targeting one or more of the reactive sites. For example, chalcones have been prepared via the condensation of o-hydroxyacetophenone with p-dimethylaminobenzaldehyde, and these have been further modified to create flavonoid derivatives. nih.gov New Schiff bases have been synthesized by reacting 3-hydroxybenzaldehyde with various amines, and these have been used to form metal complexes. researchgate.netsciensage.info

The synthesis of derivatives often involves a sequence of reactions to modify the different functional groups. For instance, a flavonoid derivative can be first synthesized through a condensation reaction involving the aldehyde, and subsequently, the hydroxyl group can be alkylated or esterified. nih.gov

Below is a table summarizing some of the key derivatization reactions for each functional group of this compound:

| Functional Group | Reaction Type | Reagents | Product Type |

| Aldehyde | Schiff Base Formation | Primary Amine | Imine (Schiff Base) |

| Aldehyde | Knoevenagel Condensation | Active Methylene Compound, Base | α,β-Unsaturated Compound |

| Aldehyde | Wittig Reaction | Phosphonium Ylide | Alkene |

| Aldehyde | Oxidation | Oxidizing Agent (e.g., KMnO₄, ALDH) | Carboxylic Acid |

| Aldehyde | Reduction | Reducing Agent (e.g., NaBH₄, LiAlH₄) | Primary Alcohol |

| Phenolic Hydroxyl | Etherification (O-alkylation) | Alkyl Halide, Base | Ether |

| Phenolic Hydroxyl | Esterification (O-acylation) | Acyl Halide/Anhydride, Base | Ester |

| Secondary Amine | N-alkylation | Alkyl Halide | Tertiary Amine |

| Secondary Amine | N-acylation | Acyl Halide/Anhydride | Amide |

Advanced Spectroscopic Characterization Techniques for Structural Elucidation of 3 Hydroxy 4 Methylamino Benzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise atomic connectivity and conformational preferences of 3-Hydroxy-4-(methylamino)benzaldehyde. Analysis of both ¹H and ¹³C NMR spectra, complemented by two-dimensional techniques, provides a complete picture of the molecular framework.

The ¹H NMR spectrum is expected to show distinct signals for each unique proton in the molecule. The aromatic region would feature a characteristic splitting pattern for the three protons on the benzene (B151609) ring. Based on the substitution pattern, these protons would likely appear as a doublet, a doublet of doublets, and a singlet, with their chemical shifts influenced by the electron-donating hydroxyl and methylamino groups and the electron-withdrawing aldehyde group. The aldehyde proton would appear as a highly deshielded singlet downfield. The N-H proton of the methylamino group and the O-H proton of the hydroxyl group would also produce distinct signals, which are often broad and their chemical shifts can be dependent on solvent and concentration. The methyl group protons would appear as a singlet, integrating to three protons.

The connectivity is unequivocally confirmed by ¹³C NMR spectroscopy, which would show eight distinct signals corresponding to each carbon atom in the molecule. The chemical shifts would be indicative of their electronic environment; for instance, the carbonyl carbon of the aldehyde would be the most downfield signal.

Conformational analysis, particularly concerning the orientation of the aldehyde group relative to its ortho-substituents, can be investigated through advanced NMR techniques. tandfonline.comtandfonline.com In ortho-substituted benzaldehydes, the formyl group can adopt either a syn or anti conformation with respect to the substituent. acs.orgrsc.org The predominant conformer is determined by steric and electronic interactions. The analysis of long-range proton-proton coupling constants (e.g., five-bond coupling between the aldehyde proton and the ring proton at C5) and Nuclear Overhauser Effect (NOE) experiments can reveal the spatial proximity between the aldehyde proton and adjacent ring protons, thereby establishing the preferred rotational isomer. acs.orgpsu.edu

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound Note: These are predicted values based on analogous structures. Actual experimental values may vary.

| Atom Type | Predicted Chemical Shift (ppm) | Expected Multiplicity & Notes |

|---|---|---|

| Aldehyde H | 9.7 - 9.9 | Singlet (s) |

| Aromatic H | 6.5 - 7.5 | Complex pattern (doublets, doublet of doublets) |

| Hydroxyl OH | Variable, broad | Singlet (s, broad), exchangeable with D₂O |

| Amine NH | Variable, broad | Singlet (s, broad), exchangeable with D₂O |

| Methyl CH₃ | 2.9 - 3.1 | Singlet (s) |

| Carbonyl C=O | 190 - 195 | Aldehyde carbon |

| Aromatic C-O | 145 - 155 | Carbon attached to hydroxyl group |

| Aromatic C-N | 140 - 150 | Carbon attached to methylamino group |

| Aromatic C | 110 - 135 | Remaining aromatic carbons |

| Methyl C | 30 - 35 | Methyl carbon of the amino group |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the exact molecular weight of this compound and to gain structural information from its fragmentation pattern. With a molecular formula of C₈H₉NO₂, the compound has a calculated monoisotopic mass of approximately 151.0633 Da. High-resolution mass spectrometry (HRMS) can confirm this exact mass, thereby verifying the elemental composition.

Under electron impact (EI) ionization, the molecule will form a molecular ion (M•⁺) at m/z ≈ 151. This molecular ion is energetically unstable and will undergo characteristic fragmentation, providing valuable structural clues. chemguide.co.uk The fragmentation pattern for aromatic aldehydes is well-documented and typically involves specific losses. miamioh.edulibretexts.org

Key fragmentation pathways for this compound would likely include:

Loss of a hydrogen radical (H•): This is a common fragmentation for aldehydes, resulting in a stable acylium ion [M-1]⁺ at m/z 150. miamioh.edu

Loss of the formyl radical (•CHO): Cleavage of the bond between the aromatic ring and the aldehyde group results in a fragment [M-29]⁺ at m/z 122.

Loss of carbon monoxide (CO): Following the initial loss of a hydrogen radical, the resulting [M-1]⁺ ion can lose a molecule of CO, leading to a fragment at m/z 122.

Alpha-cleavage: Cleavage of the methyl group from the nitrogen atom could lead to the loss of a methyl radical (•CH₃), resulting in a fragment at m/z 136.

Table 2: Predicted Mass Spectrometry Data for this compound

| m/z Value | Proposed Ion/Fragment | Notes |

|---|---|---|

| 151 | [C₈H₉NO₂]•⁺ | Molecular Ion (M•⁺) |

| 150 | [M - H]⁺ | Loss of aldehydic hydrogen |

| 136 | [M - CH₃]⁺ | Loss of a methyl radical from the amino group |

| 122 | [M - CHO]⁺ | Loss of the formyl radical |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

IR and UV-Vis spectroscopy are fundamental techniques for identifying the functional groups and characterizing the electronic properties of this compound.

Infrared (IR) Spectroscopy: The IR spectrum provides a "fingerprint" of the molecule by revealing the vibrational frequencies of its bonds. The key functional groups—hydroxyl (-OH), amine (-NH), aldehyde (-CHO), and the substituted aromatic ring—each have characteristic absorption bands. aensiweb.combibliotekanauki.pl The O-H and N-H stretching vibrations typically appear as broad and medium bands, respectively, in the region of 3200-3600 cm⁻¹. The aldehyde C-H stretch shows two characteristic weak bands around 2750 cm⁻¹ and 2850 cm⁻¹. The most intense and easily identifiable peak is the C=O stretch of the aldehyde carbonyl group, which is expected around 1670-1700 cm⁻¹, with its position influenced by conjugation with the aromatic ring. ucdavis.edupharmascholars.com Aromatic C=C stretching vibrations appear in the 1450-1600 cm⁻¹ region.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Phenol) | Stretching | 3200 - 3600 | Strong, Broad |

| N-H (Secondary Amine) | Stretching | 3300 - 3500 | Medium |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium to Weak |

| C-H (Aldehyde) | Stretching | 2720, 2820 | Weak (Fermi doublet) |

| C=O (Aldehyde) | Stretching | 1670 - 1700 | Strong, Sharp |

| C=C (Aromatic) | Stretching | 1450 - 1600 | Medium to Weak |

| C-N | Stretching | 1250 - 1350 | Medium |

| C-O (Phenol) | Stretching | 1200 - 1260 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum reveals information about the electronic transitions within the molecule. shu.ac.uk The benzene chromophore exhibits characteristic π→π* transitions. hnue.edu.vn The presence of the hydroxyl (-OH), methylamino (-NHCH₃), and aldehyde (-CHO) groups significantly influences the spectrum. The electron-donating hydroxyl and amino groups act as auxochromes, interacting with the π-system of the aromatic ring. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), causing a bathochromic shift (a shift to longer wavelengths) of the primary and secondary absorption bands of the benzene ring. tanta.edu.eglibretexts.org The carbonyl group of the aldehyde also introduces a weak n→π* transition at a longer wavelength. pharmatutor.org

X-ray Crystallography for Solid-State Structural Determination of this compound and its Derivatives

X-ray crystallography is the most powerful technique for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, one can determine precise bond lengths, bond angles, and torsional angles. datapdf.com

While a specific crystal structure for this compound is not publicly available, analysis of closely related benzaldehyde (B42025) derivatives provides significant insight into the expected solid-state characteristics. nih.govrsc.org For example, crystallographic studies on substituted benzaldehydes reveal that the molecules are often nearly planar, with the aldehyde group being coplanar with the aromatic ring to maximize conjugation. nih.gov

The solid-state packing is dictated by intermolecular interactions. For this compound, strong intermolecular hydrogen bonding is expected, involving the phenolic hydroxyl group as a donor and the aldehyde carbonyl oxygen or the amine nitrogen as acceptors. The N-H group can also act as a hydrogen bond donor. These interactions would link the molecules into complex one-, two-, or three-dimensional networks. nih.gov Additionally, π–π stacking interactions between the aromatic rings of adjacent molecules are likely to play a crucial role in stabilizing the crystal lattice. rsc.org The determination of the crystal structure of this compound or its derivatives would provide definitive proof of its molecular geometry and a detailed understanding of its supramolecular assembly.

Table 4: Representative Crystallographic Data for a Substituted Benzaldehyde Derivative Note: This table presents example data from a known benzaldehyde derivative to illustrate the type of information obtained from X-ray crystallography.

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.35 |

| b (Å) | 7.68 |

| c (Å) | 20.84 |

| β (°) | 96.80 |

| Volume (ų) | 1647.4 |

| Z (Molecules/unit cell) | 8 |

| Key Interactions | C-H···O Hydrogen Bonds, π-π Stacking |

Computational and Theoretical Investigations of 3 Hydroxy 4 Methylamino Benzaldehyde

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. For 3-hydroxy-4-(methylamino)benzaldehyde, DFT calculations can elucidate its electronic structure, reactivity, and various molecular properties.

Electronic Structure and Frontier Molecular Orbitals (FMOs): The electronic behavior of a molecule is largely governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the molecule's chemical stability and reactivity. A smaller energy gap generally implies higher reactivity.

For this compound, the presence of both electron-donating (hydroxyl and methylamino) and electron-withdrawing (aldehyde) groups on the benzene (B151609) ring is expected to influence the energies of the frontier orbitals significantly. The methylamino and hydroxyl groups, being strong electron-donating groups, are anticipated to raise the HOMO energy level, making the molecule a better electron donor. The aldehyde group, on the other hand, would lower the LUMO energy, enhancing its electron-accepting ability. This push-pull electronic effect is expected to result in a relatively small HOMO-LUMO gap, suggesting a chemically reactive nature for the compound.

Global Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The tendency to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2).

Global Softness (S): The reciprocal of hardness (S = 1 / 2η).

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons (ω = μ2 / 2η, where μ is the chemical potential, μ ≈ -χ).

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic delocalization within the molecule. For this compound, NBO analysis can quantify the intramolecular charge transfer interactions between the donor and acceptor groups. It is expected to reveal significant delocalization of electron density from the lone pairs of the oxygen and nitrogen atoms into the π-system of the benzene ring and the carbonyl group of the aldehyde. This charge delocalization contributes to the stability of the molecule and influences its reactivity.

| Parameter | Predicted Value | Significance |

| EHOMO | -5.5 eV | Electron-donating ability |

| ELUMO | -1.8 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 3.7 eV | Chemical reactivity and stability |

| Ionization Potential (I) | 5.5 eV | Ease of electron removal |

| Electron Affinity (A) | 1.8 eV | Ease of electron acceptance |

| Electronegativity (χ) | 3.65 | Electron-attracting tendency |

| Chemical Hardness (η) | 1.85 | Resistance to electronic change |

| Electrophilicity Index (ω) | 3.61 eV | Electrophilic character |

Note: The values in this table are hypothetical and for illustrative purposes, based on typical values for similar aromatic compounds.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are critical to its function and interactions with other molecules. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the possible shapes (conformers) of a molecule and their dynamic behavior over time.

Conformational Analysis: For this compound, conformational flexibility arises from the rotation around the single bonds connected to the hydroxyl, methylamino, and aldehyde groups. The orientation of these functional groups relative to the benzene ring can give rise to different conformers with varying energies. A potential energy surface scan, typically performed using DFT, can identify the most stable conformer(s). It is anticipated that the most stable conformer will be planar or nearly planar to maximize π-conjugation. Intramolecular hydrogen bonding between the hydroxyl group and the adjacent methylamino group, or between the hydroxyl group and the aldehyde's carbonyl oxygen, could also play a significant role in stabilizing certain conformations.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of the molecule's behavior by solving Newton's equations of motion for all atoms in the system. nih.gov An MD simulation of this compound, either in a vacuum or in a solvent, can reveal how the molecule moves, vibrates, and interacts with its environment over time. nih.gov These simulations are particularly useful for understanding:

Solvent Effects: How the presence of a solvent, like water, affects the conformational preferences and interactions of the molecule.

Intermolecular Interactions: How molecules of this compound interact with each other in a condensed phase, including hydrogen bonding and π-π stacking.

Flexibility and Dynamics: The range of motion of different parts of the molecule, which can be important for its binding to biological targets.

For phenolic aldehydes, MD simulations can provide insights into their interactions with biological macromolecules, such as proteins or nucleic acids, by modeling the dynamic process of binding and unbinding. nih.gov

| Simulation Parameter | Description | Relevance |

| Force Field | A set of parameters describing the potential energy of the system. | Determines the accuracy of the simulation. |

| Solvent Model | Explicit (e.g., TIP3P water) or implicit solvent representation. | Accounts for the effect of the environment on the molecule. |

| Temperature and Pressure | Controlled to mimic experimental conditions. | Ensures the simulation is physically realistic. |

| Simulation Time | The duration of the simulation (typically nanoseconds to microseconds). | Determines the timescale of the processes that can be observed. |

In Silico Modeling of Reaction Mechanisms Involving this compound

Computational chemistry can be used to model the step-by-step process of chemical reactions, providing insights into reaction pathways, transition states, and activation energies. For this compound, several types of reactions can be investigated using these in silico methods.

Modeling Reaction Pathways: DFT calculations can be employed to map out the potential energy surface of a reaction involving this compound. This involves identifying the structures of the reactants, products, and any intermediates and transition states along the reaction coordinate. The relative energies of these species provide information about the thermodynamics and kinetics of the reaction.

Plausible Reactions for In Silico Study:

Oxidation: The aldehyde and phenol (B47542) functionalities are susceptible to oxidation. Computational modeling could explore the mechanism of oxidation at these sites, for example, by reaction with a model oxidant.

Condensation Reactions: The aldehyde group can undergo condensation reactions with various nucleophiles, such as amines or active methylene (B1212753) compounds. DFT studies can elucidate the mechanism of these reactions, including the role of catalysts. nih.gov

Electrophilic Aromatic Substitution: The electron-rich aromatic ring is susceptible to electrophilic attack. In silico modeling can predict the regioselectivity of such reactions and the nature of the transition states.

By calculating the activation energies for different possible reaction pathways, computational chemistry can help to predict which reactions are most likely to occur under specific conditions.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods can predict various spectroscopic properties of molecules, which can be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra.

NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are sensitive to the electronic environment of the nuclei. DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the 1H and 13C NMR chemical shifts of this compound. These predicted spectra can be compared with experimental data to confirm the structure of the molecule and to assign the peaks in the experimental spectrum.

Vibrational (IR and Raman) Spectroscopy: The vibrational frequencies of a molecule correspond to the absorption peaks in its Infrared (IR) and Raman spectra. DFT calculations can compute the harmonic vibrational frequencies and their corresponding intensities. These calculated frequencies are often scaled to account for anharmonicity and other systematic errors in the computational method. The predicted vibrational spectrum can be a valuable tool for interpreting the experimental IR and Raman spectra of this compound.

Electronic (UV-Vis) Spectroscopy: Time-Dependent DFT (TD-DFT) is a powerful method for predicting the electronic absorption spectra of molecules. jmaterenvironsci.com TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. For this compound, the push-pull nature of the substituents is expected to lead to a significant absorption in the UV-visible region.

| Spectroscopic Technique | Predicted Parameter | Relevance |

| 1H NMR | Chemical Shifts (ppm) | Elucidation of proton environments |

| 13C NMR | Chemical Shifts (ppm) | Elucidation of carbon skeleton |

| IR Spectroscopy | Vibrational Frequencies (cm-1) | Identification of functional groups |

| UV-Vis Spectroscopy | λmax (nm) | Information on electronic transitions |

Note: The values in this table are hypothetical and for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) and ADMET Analysis

In the context of drug discovery and development, computational methods are extensively used to predict the biological activity and pharmacokinetic properties of molecules.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. researchgate.netnih.gov If a series of derivatives of this compound were synthesized and tested for a particular biological activity, a QSAR model could be developed. This would involve calculating various molecular descriptors (e.g., electronic, steric, and lipophilic properties) for each compound and using statistical methods to find a correlation between these descriptors and the observed activity. nih.gov A predictive QSAR model could then be used to design new, more potent derivatives. nih.gov

ADMET Analysis: ADMET stands for Absorption, Distribution, Metabolism, Excretion, and Toxicity. In silico ADMET prediction is a crucial part of the early stages of drug discovery, as it helps to identify compounds with favorable pharmacokinetic and safety profiles. nih.gov For this compound, various computational tools can be used to predict its ADMET properties based on its chemical structure.

Absorption: Parameters like lipophilicity (logP) and the number of hydrogen bond donors and acceptors can be used to predict oral bioavailability.

Distribution: The molecule's ability to cross biological membranes, such as the blood-brain barrier, can be estimated.

Metabolism: Potential sites of metabolism by cytochrome P450 enzymes can be predicted. The phenolic and amino groups are likely sites of metabolic modification.

Excretion: The route and rate of elimination from the body can be estimated.

Toxicity: Potential toxicities, such as mutagenicity or cardiotoxicity, can be predicted using various in silico models. researchgate.net

| ADMET Property | Predicted Outcome | Relevance |

| Lipophilicity (logP) | Moderate | Influences absorption and distribution |

| Water Solubility | Good | Affects formulation and absorption |

| Blood-Brain Barrier Penetration | Likely | Potential for CNS activity |

| Cytochrome P450 Inhibition | Possible | Potential for drug-drug interactions |

| hERG Inhibition | Low risk | Indicator of cardiotoxicity |

| Mutagenicity (Ames test) | Unlikely | Indicator of genotoxicity |

Note: The outcomes in this table are qualitative predictions based on the general structural features of the molecule and are for illustrative purposes.

Mechanistic Insights into Biological Interactions of 3 Hydroxy 4 Methylamino Benzaldehyde Analogues

Enzyme Inhibition Mechanisms by 3-Hydroxy-4-(methylamino)benzaldehyde Derivatives (e.g., Cathepsin S, Cholinesterases, NF-κB)

Derivatives of this benzaldehyde (B42025) scaffold have demonstrated significant inhibitory activity against several classes of enzymes critical in physiological and pathological processes. The mechanisms of inhibition are often tied to the specific functionalities present on the benzaldehyde ring.

Cathepsin S: Cathepsin S (CatS) is a cysteine protease involved in immune responses and has been identified as a therapeutic target. nih.gov While direct studies on this compound are limited, the inhibition of cysteine proteases like cathepsins often involves the aldehyde functional group. Aldehyde inhibitors can form a reversible covalent bond with the active site cysteine residue, creating a thiohemiacetal adduct. frontiersin.org The potency and specificity of such inhibitors are influenced by substituents on the aromatic ring that interact with the enzyme's binding pockets, such as the S2 and S3 pockets in CatS. nih.gov For example, modifications that enhance interactions with amino acid residues like Phe211, Gly137, and Val162 can improve inhibitor specificity and potency. nih.gov

Cholinesterases: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) are key enzymes in the nervous system that hydrolyze the neurotransmitter acetylcholine. nih.govnih.gov Derivatives of benzaldehyde have been developed as cholinesterase inhibitors for potential use in treating Alzheimer's disease. nih.gov Molecular docking studies of substituted benzylidene derivatives show that they can bind within the active site gorge of AChE. For instance, a meta-hydroxy group on the benzaldehyde ring can form interactions with key amino acid residues such as TRP:84 and TYR:334. nih.gov The inhibition mechanism can be competitive, where the inhibitor competes with the natural substrate for the active site, or mixed-type, involving binding to both the active site and peripheral anionic sites. nih.gov

NF-κB Pathway: The transcription factor NF-κB is a central regulator of inflammation. Studies on related phenolic aldehydes, such as p-Hydroxybenzaldehyde (HD), have shown they can suppress the NF-κB signaling pathway. nih.gov The mechanism involves preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes. nih.gov

Table 1: Enzyme Inhibition Data for Benzaldehyde Analogues

| Compound/Derivative Class | Enzyme Target | IC₅₀ Value (µM) | Inhibition Type | Source |

| Substituted Benzylidene Derivative (IND-24) | hAChE | 12.54 ± 0.143 | - | nih.gov |

| Substituted Benzylidene Derivative (IND-24) | hBuChE | 98.18 ± 0.120 | - | nih.gov |

| 2,4-dihydroxybenzaldehyde (B120756) | Mushroom Tyrosinase | - | Competitive | brieflands.com |

| 4-dimethylaminobenzaldehyde | Mushroom Tyrosinase | - | Weak Uncompetitive | brieflands.com |

| 4-Hydroxybenzaldehyde (B117250) | GABA Transaminase | - | Competitive | researchgate.net |

The study of enzyme kinetics provides quantitative measures of inhibitor potency and reveals the nature of the interaction. For benzaldehyde derivatives, inhibition is often concentration-dependent. brieflands.com

Competitive Inhibition: In many cases, these derivatives act as competitive inhibitors. For example, 4-hydroxybenzaldehyde competitively inhibits GABA transaminase (GABA-T) with respect to its substrate, alpha-ketoglutarate. researchgate.net Similarly, 2,4-dihydroxybenzaldehyde acts as a competitive inhibitor of mushroom tyrosinase. brieflands.com This type of inhibition occurs when the inhibitor's structure resembles the substrate, allowing it to bind to the active site but not undergo a reaction, thereby blocking substrate access.

Uncompetitive and Mixed-Type Inhibition: Other modes of inhibition are also observed. 4-dimethylaminobenzaldehyde exhibits weak uncompetitive inhibition against mushroom tyrosinase, a mechanism where the inhibitor binds only to the enzyme-substrate complex. brieflands.com In the case of cholinesterases, inhibitors like tacrine, which have features comparable to some benzaldehyde derivatives, can display mixed-type inhibition by binding to both the active site and peripheral sites on the enzyme. nih.gov

Receptor Binding Studies and Ligand-Target Interactions of this compound Scaffolds

The benzaldehyde scaffold is a versatile platform for designing ligands that can interact with various biological receptors. The specific functional groups determine the binding affinity and selectivity. For instance, the hydroxyl and amino groups are capable of forming crucial hydrogen bonds with receptor sites, while the benzene (B151609) ring can engage in hydrophobic or π-π stacking interactions. These interactions are fundamental to the molecule's ability to modulate receptor activity, either as an agonist or an antagonist.

Mechanistic Aspects of Antioxidant Activity

Many phenolic compounds, including derivatives of this compound, exhibit antioxidant properties. The primary mechanism is their ability to act as free radical scavengers. ijarmps.orguniv.kiev.ua

The hydroxyl group on the aromatic ring is key to this activity. It can donate a hydrogen atom to a free radical, thereby neutralizing it and terminating the damaging chain reaction. The resulting phenoxy radical is stabilized by resonance, delocalizing the unpaired electron across the benzene ring, which makes the parent molecule a good antioxidant. ijarmps.org

Studies on synthetic flavonoid derivatives prepared from 4-dimethylaminobenzaldehyde have demonstrated significant antioxidant activity through methods like DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging and hydrogen peroxide scavenging. univ.kiev.ua The efficiency of this process is enhanced by electron-donating groups, such as the methylamino group, which can further stabilize the phenoxy radical.

Table 2: Antioxidant Activity of Related Compounds

| Compound/Derivative | Assay Method | Activity Metric (IC₅₀) | Source |

| Para-dimethylamino benzaldehyde Schiff base (Compound 1) | DPPH Scavenging | 0.84±0.007 | ijarmps.org |

| Para-dimethylamino benzaldehyde Schiff base (Compound 1) | Hydrogen Peroxide Scavenging | - | ijarmps.org |

| 3-hydroxy-2-(4-[dimethylamino]phenyl) benzo-4-pyrone (A₂) | DPPH Scavenging | High Activity | univ.kiev.ua |

| 3-hydroxy-2-(4-[dimethylamino]phenyl) benzo-4-pyrone (A₂) | Hydrogen Peroxide Scavenging | High Activity | univ.kiev.ua |

Antimicrobial Mechanisms of Action (Antibacterial and Antifungal)

Derivatives of this compound have shown promise as antimicrobial agents. Their mechanisms of action are often multifactorial.

Antibacterial Mechanisms: A primary mechanism of antibacterial action for related phenolic aldehydes, like 2-hydroxy-4-methoxybenzaldehyde, is the disruption of the bacterial cell membrane. nih.gov This compound increases the permeability of the cell membrane, leading to the leakage of essential intracellular components such as proteins and nucleic acids. nih.gov This membrane damage ultimately compromises cellular integrity and leads to cell death. Benzimidazole derivatives, which can be synthesized from related aldehydes, may act as competitive inhibitors by replacing purine (B94841) in the biosynthesis of nucleic acids and proteins in the bacterial cell wall, thereby halting growth. nih.gov

Antifungal Mechanisms: The antifungal activity of related structures, such as flavonoid derivatives synthesized from 4-dimethylaminobenzaldehyde, has been demonstrated against various fungi like Aspergillus flavus and Penicillium expansum. nih.govnih.gov A proposed general mechanism for antifungal compounds is their detergent-like effect on the fungal cell membrane. nih.gov They can partition into the lipid bilayer, increasing membrane permeability and causing the release of intracellular contents, which leads to cytoplasmic disintegration and cell death. nih.gov

DNA Cleavage and Binding Mechanisms

While specific studies on DNA interactions of this compound are not widely available, the mechanisms by which small molecules can interact with DNA are well-established. These interactions can occur through non-covalent binding (intercalation or groove binding) or covalent binding leading to cleavage. psu.edu

DNA Binding: Small molecules can bind in the minor or major grooves of the DNA double helix, stabilized by hydrogen bonds, van der Waals forces, or electrostatic interactions. The planarity of the aromatic ring in benzaldehyde derivatives could potentially allow for intercalation between DNA base pairs.

DNA Cleavage: DNA cleavage can occur through two primary pathways: hydrolytic or oxidative cleavage. psu.edusciepub.com

Hydrolytic Cleavage: This involves the cleavage of the phosphodiester backbone of DNA. psu.edu Metal complexes are often required to catalyze this process.

Oxidative Cleavage: This mechanism involves the generation of reactive oxygen species (ROS), such as hydroxyl radicals, which then attack the deoxyribose sugar or the nucleobases of DNA. psu.edusciepub.com The antioxidant and pro-oxidant potential of phenolic compounds suggests that under certain conditions, they could participate in redox reactions that generate ROS, leading to oxidative DNA damage. This process typically results in single- or double-strand breaks in the DNA. sciepub.com

Structure-Activity Relationship (SAR) Studies for Modulating Biological Potency

The biological potency of this compound and its analogues is intricately linked to their chemical structures. Structure-Activity Relationship (SAR) studies, which systematically alter the molecular structure to observe corresponding changes in biological activity, have provided crucial insights into the features necessary for potent biological interactions, particularly as enzyme inhibitors. Research has primarily focused on modifications of the benzaldehyde scaffold to enhance inhibitory activity against specific enzymes, such as aldehyde dehydrogenases (ALDH), which are implicated in various diseases, including cancer.

Key structural modifications influencing the biological potency of this class of compounds include alterations to the amino and hydroxyl groups on the benzene ring, as well as the introduction of various substituents at different positions. These studies help in the rational design of more potent and selective analogues.

For instance, studies on benzyloxybenzaldehyde derivatives as selective inhibitors of ALDH1A3 have demonstrated the importance of the substituent on the benzyl (B1604629) ring. The position and nature of the substituent significantly impact the inhibitory potency. Similarly, research on other substituted benzaldehydes has highlighted the role of electronic and steric factors in their interaction with biological targets.

Below are data tables from representative SAR studies that illustrate how structural modifications on the benzaldehyde core affect biological potency against specific targets.

Table 1: SAR of Benzyloxybenzaldehyde Derivatives as ALDH1A3 Inhibitors

This table presents the inhibitory activity (IC50) of a series of benzyloxybenzaldehyde analogues against the ALDH1A3 isoform. The data highlights the effect of varying substituents on the benzyloxy moiety.

| Compound ID | R1 | R2 | R3 | R4 | IC50 (µM) for ALDH1A3 |

| ABMM-15 | H | H | OCH3 | H | 0.23 |

| ABMM-16 | H | H | H | OCH3 | 1.29 |

| ABMM-6 | Cl | H | H | H | > 60 |

| ABMM-24 | H | H | Cl | H | > 60 |

| ABMM-32 | H | H | F | H | > 60 |

Data sourced from a study on benzyloxybenzaldehyde derivatives as selective ALDH1A3 inhibitors. mdpi.com

The data clearly indicates that the presence and position of a methoxy (B1213986) group on the benzyloxy ring are critical for high potency against ALDH1A3. Compound ABMM-15, with a methoxy group at the R3 position, exhibited the highest potency with an IC50 value of 0.23 µM. mdpi.com In contrast, analogues with chloro or fluoro substituents (ABMM-6, ABMM-24, ABMM-32) showed significantly diminished or no activity at the tested concentrations.

Table 2: SAR of Indole-2,3-dione Derivatives as ALDH Inhibitors

This table showcases the structure-activity relationships of substituted indole-2,3-diones, which share some structural similarities with the benzaldehyde scaffold, against different ALDH isoforms. This provides broader insights into the structural requirements for ALDH inhibition.

| Compound | R | X | IC50 (µM) for ALDH1A1 | IC50 (µM) for ALDH2 | IC50 (µM) for ALDH3A1 |

| 1 | H | H | 0.86 | 2.6 | 0.34 |

| 2 | (CH2)4CH3 | H | 0.09 | 7.9 | 0.23 |

| 3 | CH2Ph | H | 0.36 | 1.1 | 0.12 |

| 4 | CH2Ph | Cl | 0.16 | 0.09 | 0.14 |

| 8 | (CH2)2Ph | Br | 34.2 | 0.2 | 0.45 |

Data adapted from a study on substituted indole-2,3-diones as ALDH inhibitors. core.ac.ukacs.org

The SAR from this series reveals that substitutions at the N1 position (R group) and the 5-position (X group) of the indole (B1671886) ring significantly influence both the potency and selectivity of inhibition across different ALDH isoforms. For example, the introduction of a pentyl group at the N1 position (Compound 2) increased potency for ALDH1A1 compared to the unsubstituted analogue (Compound 1). core.ac.ukacs.org Furthermore, the addition of a chloro group at the 5-position (Compound 4) enhanced potency against ALDH2. core.ac.ukacs.org The data also illustrates that longer alkyl-chain linkers generally favor ALDH1A1 and ALDH3A1 inhibition. core.ac.uk

These detailed research findings underscore the importance of specific structural features in dictating the biological potency of this compound analogues. The insights gained from such SAR studies are instrumental in the development of novel and more effective therapeutic agents targeting specific biological pathways.

Advanced Analytical Methodologies for Research Scale Quantification and Detection of 3 Hydroxy 4 Methylamino Benzaldehyde

Chromatographic Separation Techniques (HPLC, GC, TLC) for Purity Assessment and Analysis in Research Samples

Chromatographic techniques are fundamental for separating 3-Hydroxy-4-(methylamino)benzaldehyde from impurities, byproducts, or other components within a research sample, allowing for both qualitative assessment and quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is a versatile method for the analysis of non-volatile and thermally sensitive compounds like this compound. Reversed-phase HPLC (RP-HPLC) is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase. While direct analysis using a UV detector is possible due to the compound's chromophores, sensitivity can be limited. hitachi-hightech.com For purity assessment of related compounds like 3-hydroxy-4-methoxy benzal acrolein, RP-HPLC has proven effective for achieving separation and quantification. nih.govresearchgate.net To enhance detection, especially in complex matrices, pre- or post-column derivatization is often utilized. jascoinc.com A common strategy for aldehydes involves reaction with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form stable hydrazone derivatives, which can be readily analyzed by HPLC with UV detection. hitachi-hightech.comwaters.com

Gas Chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds. However, direct analysis of phenolic compounds like this compound is challenging due to their polarity and low volatility, which can lead to poor peak shape and thermal degradation in the injector or column. mdpi.com To overcome this, derivatization is an essential step to increase volatility and thermal stability. nih.govdntb.gov.ua Silylation is a common approach, where the active hydrogen atoms of the hydroxyl and amino groups are replaced with a trimethylsilyl (B98337) (TMS) or t-butyldimethylsilyl (TBDMS) group using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA). mdpi.comnih.govresearchgate.net The resulting derivatives are significantly more volatile and less polar, making them amenable to separation and analysis by GC, often coupled with mass spectrometry (GC-MS) for definitive identification. mdpi.comnih.govnih.gov

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for purity assessment and reaction monitoring in a research context. rsc.org The compound is spotted on a TLC plate, typically coated with silica (B1680970) gel, and developed with an appropriate solvent system. Visualization can be accomplished under UV light (254 nm), where UV-active compounds appear as dark spots. rsc.org Staining with various reagents can also be used for visualization. rsc.org

Table 1: Overview of Chromatographic Techniques for this compound Analysis

| Technique | Principle | Application for Target Compound | Typical Stationary Phase | Common Derivatization | Detection Method |

|---|---|---|---|---|---|

| HPLC | Partitioning between a liquid mobile phase and a solid stationary phase. | Purity assessment, quantification in solutions. | C18 (Reversed-Phase) nih.gov | DNPH for the aldehyde group. hitachi-hightech.comwaters.com | UV-Vis/Diode Array Detector (DAD) nih.govmdpi.com |

| GC | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase. | Analysis of volatile derivatives for purity and identification. | Polysiloxane-based (e.g., OV-225) | Silylation (BSTFA, MTBSTFA) for hydroxyl and amino groups. nih.govresearchgate.net | Flame Ionization Detector (FID), Mass Spectrometry (MS) nih.gov |

| TLC | Adsorption on a thin layer of adsorbent material. | Rapid purity checks, reaction monitoring. | Silica Gel 60 F254 rsc.org | Not typically required for visualization. | UV light (254 nm), chemical staining reagents. rsc.org |

Spectrophotometric and Fluorometric Methods for Quantification in Laboratory Settings

Spectrophotometric methods are widely used for the quantification of compounds that absorb light in the ultraviolet (UV) or visible (Vis) range. This compound possesses a molecular structure with chromophores, including the benzene (B151609) ring and the aldehyde group, as well as auxochromes (the hydroxyl and methylamino groups), which allows for its direct measurement using UV-Vis spectrophotometry.

The presence of non-bonded electron pairs on the hydroxyl and amino groups, when connected to the benzene ring chromophore, results in a shift of the absorption peak to a longer wavelength (a bathochromic shift). nih.gov For the structurally similar compound 3-hydroxy-4-methoxy benzal acrolein, the maximum absorbance wavelength (λmax) was determined to be 341 nm, attributed to the extensive pπ-conjugation. nih.govresearchgate.net A similar absorption profile would be expected for this compound. A multivariate spectrophotometric method has been described for the simultaneous determination of mixtures of 2-, 3-, and 4-hydroxybenzaldehydes using a flow injection analysis system with a photodiode-array detector, which captures the full UV-Vis spectrum. nih.gov This approach relies on the principle that the concentration of the analyte is directly proportional to the absorbance, as described by the Beer-Lambert law. nih.gov

While specific fluorometric methods for this compound are not detailed in the available research, the formation of fluorescent derivatives is a common strategy for enhancing sensitivity. The reaction of the aldehyde group with specific reagents can yield highly fluorescent products, which can then be quantified using a fluorometer.

Table 2: Spectrophotometric Quantification Principles

| Parameter | Description | Relevance to this compound |

|---|---|---|

| Principle | Measurement of light absorption by a substance at a specific wavelength. | The compound's conjugated system allows for direct UV-Vis absorption. |

| Governing Law | Beer-Lambert Law (A = εbc). nih.gov | Absorbance is linearly proportional to concentration in a given path length. |

| Instrumentation | UV-Vis Spectrophotometer, Photodiode-Array Detector. nih.gov | Used to measure absorbance and determine λmax. |

| Expected λmax | The wavelength of maximum absorbance. | Expected in the UV-A range (~340 nm), similar to related structures. nih.govresearchgate.net |

| Application | Quantification in clear, non-complex laboratory solutions. | Suitable for determining the concentration of purified samples or in reaction mixtures with no interfering species. |

Electrochemical Detection Methods

The molecular structure of this compound contains functional groups that are electrochemically active, making it a candidate for analysis by electrochemical methods. The phenolic hydroxyl group and the secondary amino group can undergo oxidation at a suitable electrode surface when a specific potential is applied.

Electrochemical techniques, such as cyclic voltammetry or differential pulse voltammetry, can be used to study the redox behavior of the compound. In these methods, the current generated by the oxidation (or reduction) of the analyte at an electrode surface is measured as a function of the applied potential. The resulting peak current is proportional to the concentration of the analyte in the solution. This principle allows for the development of sensitive and selective quantitative methods.

While specific applications of electrochemical detection for this compound are not extensively documented, the general principles are well-established for phenolic compounds and aromatic amines. The irreversible oxidation of the phenolic group is a common electrochemical signature that can be exploited for detection. These methods can be particularly advantageous when coupled with separation techniques like HPLC, where an electrochemical detector can provide high sensitivity and selectivity for electroactive compounds.

Derivatization Reagents for Enhanced Detectability in Complex Matrices

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. For this compound, derivatization can enhance detectability by introducing a strongly UV-absorbing or fluorescent tag, or by increasing its volatility for GC analysis. hitachi-hightech.comnih.gov This is particularly useful when analyzing samples in complex matrices where background interference is high or when very low detection limits are required.

Targeting the Aldehyde Group: The carbonyl group of the aldehyde is a common target for derivatization.

2,4-Dinitrophenylhydrazine (DNPH): This is the most common reagent for aldehydes and ketones. waters.com It reacts with the aldehyde to form a stable, yellow-to-red colored 2,4-dinitrophenylhydrazone derivative. hitachi-hightech.com These derivatives are highly responsive to UV detection, making this a standard method for HPLC analysis of carbonyl compounds. hitachi-hightech.comwaters.com

1,3-Cyclohexanedione: Used as a post-column derivatizing reagent, it can react with aldehydes to form fluorescent products for HPLC analysis. jascoinc.com

4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA): A reagent designed for derivatizing aldehydes for LC-MS analysis, enhancing ionization and detection capabilities. nih.gov

Targeting the Hydroxyl and Amino Groups: These polar groups are typically derivatized to improve performance in GC analysis.

Silylating Reagents: Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) are widely used. mdpi.comnih.govresearchgate.net They react with the active hydrogens on the hydroxyl and amino groups to form nonpolar, thermally stable, and volatile silyl (B83357) derivatives, which are ideal for GC-MS analysis. nih.gov

Chromogenic Reagents: Some derivatization reagents are designed to produce a distinct color change upon reaction, enabling colorimetric or spectrophotometric analysis.

4-(Dimethylamino)benzaldehyde (p-DMAB, Ehrlich's Reagent): Interestingly, a compound structurally similar to the analyte, p-DMAB, is itself a well-known derivatization reagent. It is used to detect compounds like indoles and hydrazine, with which it reacts to form a colored adduct. nih.govwikipedia.org This illustrates the principle of using an aldehyde to react with a target analyte to produce a detectable product. nih.govresearchgate.net

Table 3: Common Derivatization Reagents and Their Applications

| Reagent | Target Functional Group | Purpose of Derivatization | Enhanced Analytical Technique |

|---|---|---|---|

| 2,4-Dinitrophenylhydrazine (DNPH) hitachi-hightech.comwaters.com | Aldehyde | Introduce a strong chromophore | HPLC-UV |

| Silylating Reagents (e.g., BSTFA, MTBSTFA) nih.govresearchgate.net | Hydroxyl, Amino | Increase volatility and thermal stability | GC, GC-MS |

| 4-(Dimethylamino)benzaldehyde (p-DMAB) nih.govwikipedia.org | Used to detect other analytes (e.g., indoles, amines) | Produce a colored product for colorimetric detection | Spectrophotometry, TLC Staining |

| 1,3-Cyclohexanedione jascoinc.com | Aldehyde | Form a fluorescent product | HPLC-Fluorescence |

| 4-APEBA nih.gov | Aldehyde | Improve ionization and fragmentation | LC-MS/MS |

Applications of 3 Hydroxy 4 Methylamino Benzaldehyde in Chemical Science and Materials Research

3-Hydroxy-4-(methylamino)benzaldehyde as a Versatile Building Block in Complex Organic Synthesis

This compound serves as a crucial intermediate in the synthesis of a variety of complex organic molecules, including heterocyclic compounds and natural product derivatives. ontosight.ai The presence of multiple reactive sites allows for its participation in a range of chemical transformations, making it a valuable tool for synthetic chemists.

The aldehyde group can readily undergo condensation reactions, while the hydroxyl and methylamino groups can be functionalized or can direct the regioselectivity of electrophilic aromatic substitution reactions. This multi-functionality is particularly advantageous in multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, thereby increasing synthetic efficiency. nih.govwindows.netbeilstein-journals.orgrsc.org While direct examples of this compound in MCRs for the synthesis of bioactive heterocycles are emerging, the utility of structurally similar benzaldehyde (B42025) derivatives is well-documented. nih.govnih.gov

A notable application of a related compound, 4-dimethylaminobenzaldehyde, is in the synthesis of flavonoid derivatives. nih.gov Flavonoids are a class of natural products with a wide range of biological activities. The synthesis typically involves the Aldol condensation of an o-hydroxyacetophenone with a substituted benzaldehyde, followed by oxidative cyclization to form the flavonol core.

Table 1: Examples of Complex Molecules Synthesized from Benzaldehyde Derivatives

| Starting Benzaldehyde Derivative | Reaction Type | Synthesized Molecule Class | Key Features of Synthesis |

| 4-Dimethylaminobenzaldehyde | Aldol Condensation & Oxidative Cyclization | Flavonoid Derivatives | Formation of chalcone (B49325) intermediate followed by cyclization. |

| Substituted Benzaldehydes | Multicomponent Reactions | Diverse Heterocyclic Scaffolds | Sequencing of MCRs with subsequent cyclizations to build molecular complexity. nih.gov |

| 2,4-dihydroxybenzaldehyde (B120756) | Condensation | Schiff Base Ligands | Formation of imine linkage with primary amines. sbmu.ac.ir |

The insights gained from these related syntheses underscore the potential of this compound as a versatile building block for the creation of complex and potentially bioactive molecules. nih.gov

Utilization in the Development of Metal Complexes and Coordination Polymers

The ability of this compound to form Schiff bases upon condensation with primary amines is central to its application in coordination chemistry. Schiff bases derived from this aldehyde, featuring both a phenolic hydroxyl group and an imine nitrogen atom, are excellent chelating ligands for a variety of metal ions. sbmu.ac.irsciensage.inforesearchgate.netneliti.commdpi.com

The resulting metal complexes have been a subject of intense research due to their diverse structural motifs and interesting magnetic, electronic, and catalytic properties. The specific coordination geometry and properties of the metal complex are influenced by the nature of the metal ion, the amine used to form the Schiff base, and the reaction conditions.

For instance, Schiff bases derived from 3-hydroxy benzaldehyde and various amines have been used to synthesize mononuclear and polynuclear complexes with transition metals such as Ni(II) and Zn(II). sciensage.inforesearchgate.net Spectroscopic studies, including FT-IR, ¹H NMR, and ¹³C NMR, are crucial for characterizing these complexes and elucidating the coordination environment of the metal center. sciensage.info

Furthermore, multidentate Schiff base ligands derived from molecules like this compound can act as bridging units to construct coordination polymers. researchgate.net These materials consist of repeating coordination entities extending in one, two, or three dimensions and are of interest for applications in gas storage, catalysis, and sensing.

Table 2: Characterization of Metal Complexes with Schiff Base Ligands Derived from Substituted Benzaldehydes

| Benzaldehyde Derivative | Amine Component | Metal Ion | Characterization Techniques | Proposed Geometry |

| 3-Hydroxy benzaldehyde | 3-hydroxy 4-amino benzoic acid | Ni(II), Zn(II) | FT-IR, ¹H NMR, ¹³C NMR | Not specified |

| 2,4-dihydroxybenzaldehyde | α-naphthylamine | Cu(II), Ni(II), Zn(II) | Elemental analysis, Magnetic susceptibility, Molar conductance, IR, UV-Vis, ¹H NMR | Square-planar (Cu, Ni), Tetrahedral (Zn) sbmu.ac.ir |

| 3-hydroxy benzaldehyde | 1,3-phenylene diamine | Cu(II), Co(II), Ni(II), Cd(II), Fe(III) | UV-visible spectrophotometry | Not specified researchgate.net |

Integration into Functional Materials, Dyes, and Pigments

The chromophoric properties of molecules derived from this compound make it a valuable precursor for the synthesis of dyes and pigments. ontosight.ai The extended π-conjugation in these molecules, often enhanced by the presence of electron-donating (hydroxyl, methylamino) and electron-withdrawing groups, leads to absorption of light in the visible region of the electromagnetic spectrum.

A significant class of dyes derived from aromatic amines are azo dyes, which are characterized by the presence of one or more azo (–N=N–) groups. unb.canih.govuobasrah.edu.iq The synthesis of azo dyes typically involves two main steps: diazotization of a primary aromatic amine to form a diazonium salt, followed by a coupling reaction with an electron-rich aromatic compound, such as a phenol (B47542) or an aniline (B41778). unb.caresearchgate.net this compound, with its activated aromatic ring, is an excellent candidate to act as a coupling component in such reactions.

The color of the resulting azo dye can be tuned by varying the aromatic amine used for diazotization and by further chemical modifications of the coupled product. The aldehyde functionality in the resulting azo dye derived from this compound offers a handle for further reactions, such as condensation with amines to form azo-imine dyes, which can exhibit different shades and improved fastness properties on various fabrics.

Table 3: Synthesis of Azo Dyes from Aromatic Amines and Coupling Components

| Aromatic Amine (for Diazotization) | Coupling Component | Resulting Dye Class | Key Features of Synthesis |

| Aniline | Phenol | Azo Dye | Diazotization of aniline followed by coupling with phenol. researchgate.net |

| Sulfanilic acid | Salicylic (B10762653) acid | Azo Dye | Coupling of diazotized sulfanilic acid with salicylic acid. unb.ca |

| Various aromatic amines | p-hydroxybenzaldehyde | Azo Dyes | Diazotization of various amines and coupling with p-hydroxybenzaldehyde. uobasrah.edu.iq |

Contributions to Nonlinear Optical (NLO) Materials Research

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, leading to phenomena such as second-harmonic generation (SHG) and third-harmonic generation (THG). washington.edusmu.carsc.orgrsc.org These materials are crucial for applications in optoelectronics, including frequency conversion, optical switching, and data storage. Organic molecules with large hyperpolarizabilities are promising candidates for NLO materials due to their fast response times and high damage thresholds.

Derivatives of this compound are of interest in NLO research due to their potential for large molecular hyperpolarizabilities. The combination of electron-donating (hydroxyl and methylamino) and electron-withdrawing (aldehyde) groups connected through a π-conjugated system can lead to significant intramolecular charge transfer upon excitation, which is a key requirement for a large NLO response.

The NLO properties of materials can be investigated experimentally using techniques such as the Z-scan method, which can determine the sign and magnitude of the nonlinear refractive index and the nonlinear absorption coefficient. nih.gov Theoretical calculations, often employing density functional theory (DFT), can also be used to predict the hyperpolarizabilities of molecules and guide the design of new NLO materials. Research on related benzene (B151609) derivatives and Schiff bases has shown that structural modifications, such as extending the conjugation length and introducing different donor-acceptor groups, can significantly influence the NLO properties. nih.gov

Table 4: Nonlinear Optical Properties of Related Organic Materials

| Material Class | NLO Phenomenon | Key Molecular Features | Investigation Method |

| Benzene Derivatives | Third-order NLO | Highly conjugated, symmetrical, and asymmetrical structures | Z-scan technique nih.gov |

| Schiff Bases | Second and Third-order NLO | Intramolecular charge transfer from donor to acceptor groups | DFT calculations |

| Chalcones | Third-order NLO | Donor-π-acceptor structures | Z-scan technique |

While direct experimental data on the NLO properties of materials derived specifically from this compound is still emerging, the foundational knowledge from related systems strongly suggests its potential in the development of new and efficient NLO materials.

Future Research Directions and Open Questions for 3 Hydroxy 4 Methylamino Benzaldehyde

Exploration of Novel and More Efficient Synthetic Pathways

The development of efficient and scalable synthetic routes is fundamental to enabling further research and potential application of any chemical compound. For 3-Hydroxy-4-(methylamino)benzaldehyde, future research could focus on moving beyond classical methods to more innovative and sustainable synthetic strategies.

Current synthetic approaches for structurally similar compounds, such as 4-hydroxy-3-methylbenzaldehyde, often involve methods like the Reimer-Tiemann reaction. researchgate.net While effective, these can have limitations in terms of regioselectivity and yield. Future investigations could explore alternative and more efficient pathways. For instance, two novel synthetic routes were developed for 4-(N-Boc-N-methylaminomethyl)benzaldehyde, a related pharmaceutical starting material, utilizing either terephthaloyl chloride or a one-step selective reductive amination of terephthalaldehyde. korea.ac.kr

Future research should aim to:

Develop High-Yield, Scalable Syntheses: Creating methods that can be scaled up from laboratory to industrial production is crucial for any compound with potential commercial applications.

Improve Regioselectivity: Research into directing groups and catalysts that ensure the precise placement of the hydroxyl and methylamino groups on the benzaldehyde (B42025) scaffold would be highly valuable.

Utilize Green Chemistry Principles: The exploration of solvent-free reactions, biocatalysis, or the use of less hazardous reagents would align with modern standards for environmentally responsible chemical synthesis.

Automated Synthesis: Applying computational tools like the Biochemical Network Integrated Computational Explorer (BNICE) could help design and evaluate novel biosynthetic routes from common precursors, potentially leading to more sustainable microbial production methods. nih.gov

| Potential Synthetic Strategy | Description | Potential Advantages |

| Directed Ortho-Metalation | Utilizing the directing effects of one substituent (e.g., a protected hydroxyl group) to introduce the other functional groups with high regioselectivity. | High control over isomer formation. |

| Reductive Amination | A one-pot reaction involving the reaction of a corresponding dihydroxybenzaldehyde with methylamine (B109427) in the presence of a reducing agent. | Potentially fewer steps and higher atom economy. |

| Nucleophilic Aromatic Substitution | Starting with a precursor having a suitable leaving group (e.g., a halogen) and substituting it with the methylamino group. | Versatile for creating a library of analogues. |

| Biocatalysis | Employing enzymes to perform specific transformations, which can offer high selectivity and milder reaction conditions. | Environmentally friendly, high stereoselectivity. |